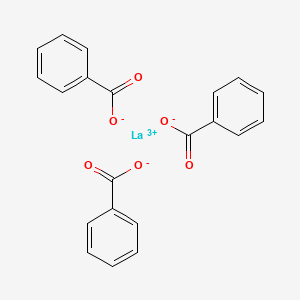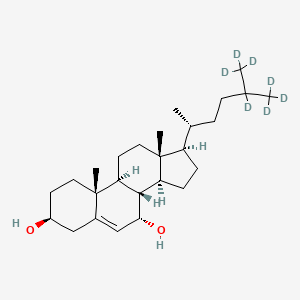
2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol is a heterocyclic compound that features a pyridine ring substituted with a methoxyiminoethylsulfanyl group at the 2-position and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of pyridine-3-ol as a starting material, which undergoes a series of reactions to introduce the methoxyiminoethylsulfanyl group at the 2-position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methoxyimino group can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-3-one derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol involves its interaction with specific molecular targets. The methoxyiminoethylsulfanyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxyl group at the 3-position may also play a role in its activity by forming hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine core and have been studied for their biological activities.
Pyridin-2-ol derivatives: These compounds are structurally similar and have applications in medicinal chemistry.
Uniqueness
2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol is unique due to the presence of both the methoxyiminoethylsulfanyl group and the hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H10N2O2S |
|---|---|
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
2-(2-methoxyiminoethylsulfanyl)pyridin-3-ol |
InChI |
InChI=1S/C8H10N2O2S/c1-12-10-5-6-13-8-7(11)3-2-4-9-8/h2-5,11H,6H2,1H3 |
Clé InChI |
YCWGKFBXLAZHMS-UHFFFAOYSA-N |
SMILES canonique |
CON=CCSC1=C(C=CC=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)


![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)

![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)


![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)


